Superior Hydrolytic Stability of Methacrylamide Backbone vs. Methacrylate Ester Analogs
Polymers built from DMAPMA-based methacrylamide monomers exhibit significantly greater resistance to hydrolysis than those constructed from the widely used methacrylate ester analog DMAEMA. In a controlled hydrolytic stability study, at pH 4–8, DMAEMA and a saturated analog were equally stable, but both were substantially less stable than DMAPMA [1]. This class-level observation is directly transferable to the bis-sulfate compound, which employs the same methacrylamide linkage. The enhanced stability stems from the amide bond's resistance to hydrolytic cleavage compared to the ester bond in DMAEMA-based polymers.
| Evidence Dimension | Hydrolytic stability at pH 4–8 |
|---|---|
| Target Compound Data | DMAPMA (methacrylamide): significantly more stable than DMAEMA |
| Comparator Or Baseline | DMAEMA (methacrylate ester): substantially less stable than DMAPMA at pH 4–8 |
| Quantified Difference | Qualitative ranking: DMAPMA > DMAEMA ≈ saturated analog at pH 4–8 |
| Conditions | Aqueous solution, pH 4–8, monomer and polymer forms compared |
Why This Matters
For procurement decisions, this translates to longer functional lifetimes in aqueous applications such as water-treatment polymers, biomedical hydrogels, and personal care formulations, reducing the need for premature replacement.
- [1] J. Control. Release. 1998, 50, 21-30. A mechanistic study of the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate). View Source
